molecular formula C10H11BrO3 B1430814 Methyl 3-bromo-4-methoxy-2-methylbenzoate CAS No. 1427501-73-2

Methyl 3-bromo-4-methoxy-2-methylbenzoate

Cat. No. B1430814
M. Wt: 259.1 g/mol
InChI Key: JAZXQQWQJVLGOR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-methoxy-2-methylbenzoate is a chemical compound with the molecular formula C10H11BrO3 . It has a molecular weight of 259.1 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 3-bromo-4-methoxy-2-methylbenzoate is 1S/C10H11BrO3/c1-6-7 (10 (12)14-3)4-5-8 (13-2)9 (6)11/h4-5H,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 3-bromo-4-methoxy-2-methylbenzoate has a predicted boiling point of 311.2±37.0 °C and a predicted density of 1.409±0.06 g/cm3 .

Scientific Research Applications

  • Summary of the Application : (Meth)acrylates are used in the synthesis of functional polymers. These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .
  • Methods of Application or Experimental Procedures : The synthesis of (meth)acrylate-based monomers and polymers involves various chemical reactions. For instance, Arylamido methyl methacrylate is synthesized by stirring sodium methacrylate, α-chloroacetamide, NaI, and TEBAC in acetonitrile at 80°C in a reflux condenser for 30 hours in the presence of 100 ppm hydroquinone .
  • Results or Outcomes : The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently . The specific outcomes would depend on the exact experimental conditions and the specific (meth)acrylate being synthesized.

Safety And Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, indicating that it may be harmful if swallowed . The precautionary statements include P264, P270, P301+P312, and P330 .

properties

IUPAC Name

methyl 3-bromo-4-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-7(10(12)14-3)4-5-8(13-2)9(6)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZXQQWQJVLGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-methoxy-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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